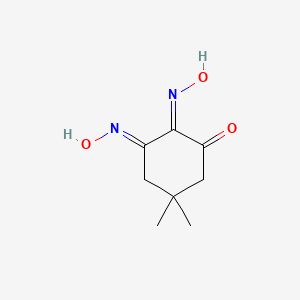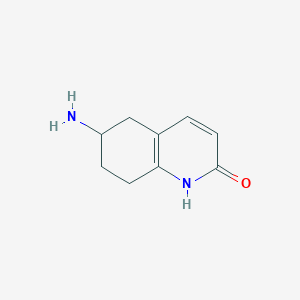
N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine 3'-CE-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine 3'-CE-phosphoramidite is a specialized nucleoside phosphoramidite used primarily in the synthesis of oligonucleotides. This compound is characterized by its unique structure, which includes a benzoyl group at the N6 position of adenine, a 2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl moiety, and a phosphoramidite group at the 3'-CE position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of adenine and the subsequent attachment of the sugar moiety. The key steps include:
Protection of Adenine: Adenine is protected using a benzoyl group at the N6 position.
Attachment of Sugar Moiety: The 2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl group is attached to the protected adenine.
Phosphoramidite Formation: The 3'-CE position is modified to introduce the phosphoramidite group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. The process also involves rigorous quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound primarily undergoes reactions related to oligonucleotide synthesis, including:
Oxidation: The phosphoramidite group can be oxidized to form the corresponding phosphate diester.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: Substitution reactions can occur at the sugar moiety, particularly during the coupling steps in oligonucleotide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and tert-butyl hydroperoxide.
Coupling Reagents: Typical coupling reagents include tetrazole and 5-ethylthio-1H-tetrazole.
Solvents: Common solvents used include acetonitrile and dichloromethane.
Major Products Formed: The major products formed from these reactions include oligonucleotides with specific sequences, which are used in various scientific research applications.
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of oligonucleotides, which are essential for:
Gene Synthesis: Creating specific DNA sequences for research and therapeutic purposes.
Antiviral Research: Studying the mechanisms of viral replication and developing antiviral agents.
Molecular Probes: Designing probes for detecting specific nucleic acid sequences in diagnostic assays.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily through its role in oligonucleotide synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are crucial for building DNA and RNA strands. The molecular targets and pathways involved include the enzymes and substrates used in the synthesis process, such as DNA polymerases and nucleotides.
Comparación Con Compuestos Similares
This compound is unique due to its specific modifications, such as the benzoyl group and the 2'-fluoro modification. Similar compounds include other modified nucleoside phosphoramidites used in oligonucleotide synthesis, such as:
N6-Benzoyl-adenosine phosphoramidite
2'-Deoxy-5'-O-DMT-adenosine phosphoramidite
2'-Fluoro-adenosine phosphoramidite
These compounds share similarities in their core structure but differ in their modifications, which can affect their reactivity and applications.
Propiedades
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMVPDSLHFCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51FN7O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (Z)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B8262046.png)

![methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B8262069.png)




![6-Methyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepin-3-Yl)Methyl)Pyridazin-3-Amine](/img/structure/B8262114.png)

![N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine](/img/structure/B8262118.png)
![N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262123.png)
![2,20-Dichloro-14,32-diethyl-18,36-dioxa-4,14,22-triazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B8262137.png)


